molecular formula C18H26BNO3 B14787692 [4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester

[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester

Cat. No.: B14787692
M. Wt: 315.2 g/mol
InChI Key: HYGXQPQNHJITCY-UHFFFAOYSA-N
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Description

[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester: is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester typically involves the reaction of 4-(3,3-Dimethylazetidine-1-carbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester can undergo oxidation reactions to form the corresponding boronic acid or borate ester.

    Reduction: Reduction of the boronic ester can yield the corresponding borane or borohydride.

    Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an organic solvent such as toluene or DMF.

Major Products:

    Oxidation: Boronic acid or borate ester.

    Reduction: Borane or borohydride.

    Substitution: Biaryl or alkenyl compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Material Science: It is employed in the preparation of functional materials, including polymers and nanomaterials.

Biology:

    Bioconjugation: The boronic ester moiety can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.

    Drug Delivery: It is explored for its potential in targeted drug delivery systems due to its ability to form reversible covalent bonds with diols.

Medicine:

    Diagnostics: The compound is used in the development of diagnostic tools, particularly in the detection of sugars and other biomolecules.

    Therapeutics: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.

Industry:

    Sensors: The compound is used in the development of sensors for detecting various analytes, including glucose and other small molecules.

    Agriculture: It is explored for its potential use in agrochemicals and plant protection products.

Mechanism of Action

The mechanism of action of [4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in bioconjugation and drug delivery applications, where the compound can selectively bind to target molecules and release them under specific conditions. The boronic ester moiety interacts with molecular targets through the formation of boronate esters, which can be hydrolyzed under physiological conditions to release the active compound.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the azetidine moiety.

    4-(3,3-Dimethylazetidine-1-carbonyl)phenylboronic Acid: Similar but without the pinacol ester group.

    4-(3,3-Dimethylazetidine-1-carbonyl)phenylboronic Acid MIDA Ester: Contains a different ester group (MIDA) instead of pinacol.

Uniqueness:

  • The presence of the azetidine moiety in [4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester imparts unique steric and electronic properties, making it more versatile in certain chemical reactions.
  • The pinacol ester group enhances the stability and solubility of the compound, making it more suitable for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

(3,3-dimethylazetidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C18H26BNO3/c1-16(2)11-20(12-16)15(21)13-7-9-14(10-8-13)19-22-17(3,4)18(5,6)23-19/h7-10H,11-12H2,1-6H3

InChI Key

HYGXQPQNHJITCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(C3)(C)C

Origin of Product

United States

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